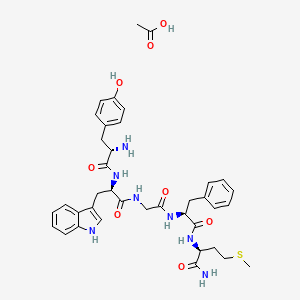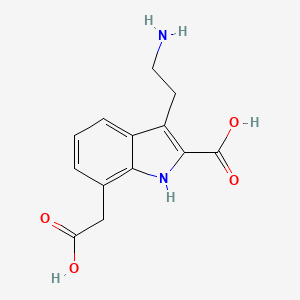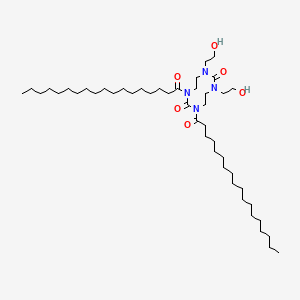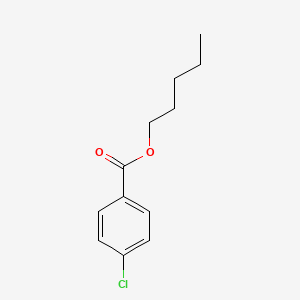
Pentyl 4-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a derivative of benzoic acid where the hydrogen atom of the carboxyl group is replaced by a pentyl group. This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chlorobenzoic acid pentyl ester can be synthesized through esterification reactions. One common method involves the reaction of 4-chlorobenzoic acid with pentanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the esterification process can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of solid acid catalysts in these reactors can also enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-Chlorobenzoic acid pentyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, the ester can be hydrolyzed back to 4-chlorobenzoic acid and pentanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Hydrolysis: 4-Chlorobenzoic acid and pentanol.
Reduction: 4-Chlorobenzyl alcohol.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chlorobenzoic acid pentyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in vivo.
Industry: Utilized in the production of plasticizers, fragrances, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-chlorobenzoic acid pentyl ester involves its interaction with various molecular targets. In biological systems, the ester linkage can be hydrolyzed by esterases, releasing 4-chlorobenzoic acid and pentanol. The released 4-chlorobenzoic acid can then interact with cellular components, potentially inhibiting enzymes or altering metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzoic acid: The parent compound, which lacks the pentyl ester group.
4-Chlorobenzyl alcohol: A reduction product of the ester.
Pentyl benzoate: An ester of benzoic acid with a pentyl group but without the chlorine substituent.
Uniqueness
4-Chlorobenzoic acid pentyl ester is unique due to the presence of both the chlorine substituent and the pentyl ester group. This combination imparts distinct chemical properties, such as increased hydrophobicity and reactivity, making it valuable in various applications .
Properties
Molecular Formula |
C12H15ClO2 |
|---|---|
Molecular Weight |
226.70 g/mol |
IUPAC Name |
pentyl 4-chlorobenzoate |
InChI |
InChI=1S/C12H15ClO2/c1-2-3-4-9-15-12(14)10-5-7-11(13)8-6-10/h5-8H,2-4,9H2,1H3 |
InChI Key |
APVFEMBQOQUREJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-3-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13784562.png)
![1-[1-[3-[1,3-Dioxolan-2-yl-2-(4-fluorophenyl)]propyl]piperidin-4-yl]-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B13784590.png)


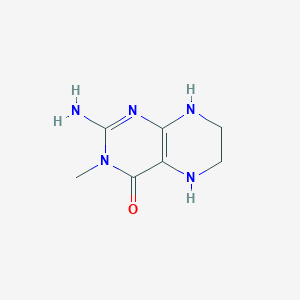
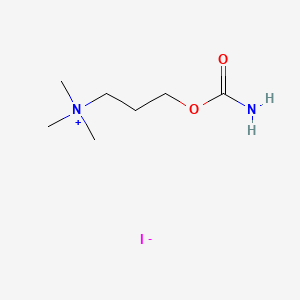
![4,9,10,10a-tetrahydro-1H-pyrido[1,2-a]azepin-6-one](/img/structure/B13784614.png)
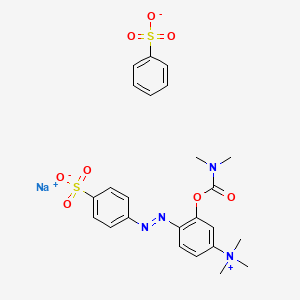
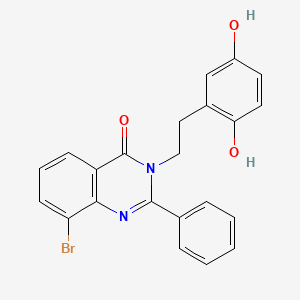
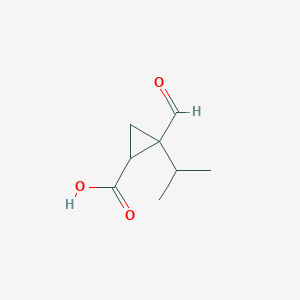
![2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;rhodium(2+)](/img/structure/B13784627.png)
